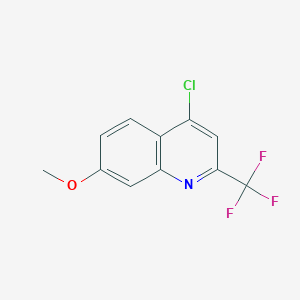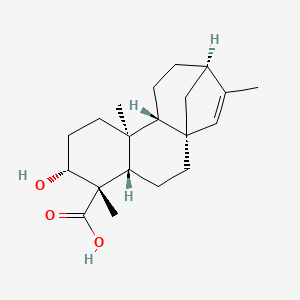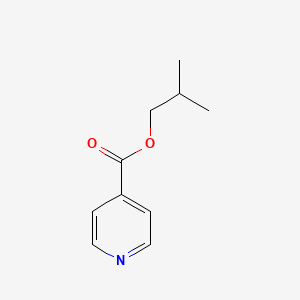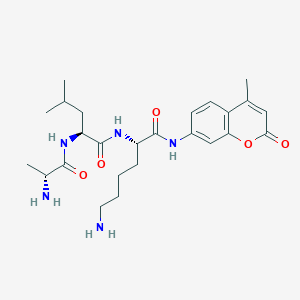
H-D-Ala-Leu-Lys-Amc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-Leu-Lys-Amc involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
H-D-Ala-Leu-Lys-Amc primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as plasmin. The hydrolysis of the amide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected and quantified using fluorescence spectroscopy .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a specific protease (e.g., plasmin) and is carried out under physiological conditions (pH 7.4, 37°C). The reaction can be monitored by measuring the increase in fluorescence intensity at an excitation wavelength of 342 nm and an emission wavelength of 440 nm .
Major Products Formed
The primary product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), a highly fluorescent compound. The release of AMC serves as an indicator of protease activity and is used in various enzymatic assays .
Scientific Research Applications
H-D-Ala-Leu-Lys-Amc has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:
Enzyme Activity Assays: this compound is used as a substrate in assays to measure the activity of proteolytic enzymes such as plasmin.
Drug Development: The compound is used in the screening of potential inhibitors of proteolytic enzymes.
Diagnostic Tools: This compound is employed in diagnostic assays to detect abnormalities in protease activity, which can be indicative of various diseases and conditions.
Biological Research: The compound is used to study the mechanisms of protease action and regulation in biological systems.
Mechanism of Action
H-D-Ala-Leu-Lys-Amc exerts its effects through its role as a substrate for proteolytic enzymes. When the compound is cleaved by an enzyme such as plasmin, the amide bond between the peptide and the AMC moiety is hydrolyzed, releasing the fluorescent AMC. This release can be detected and quantified, providing a measure of enzyme activity. The molecular targets of this compound are the active sites of proteolytic enzymes, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
H-D-Ala-Leu-Lys-Amc is unique in its high specificity and sensitivity as a fluorogenic substrate for plasmin. Similar compounds include:
H-D-Ala-Phe-Lys-Amc: Another fluorogenic substrate with a similar structure but different amino acid sequence, used for measuring the activity of different proteases.
H-D-Ala-Leu-Lys-7-amido-4-methylcoumarin hydrochloride: A variant of this compound with a hydrochloride salt form, offering different solubility properties.
H-D-Ala-Leu-Lys-7-amido-4-methylcoumarin acetate: Another variant with an acetate salt form, used in specific enzymatic assays.
These compounds share similar applications but differ in their specificity for various proteases and their solubility properties, making this compound a preferred choice for certain assays due to its high sensitivity and specificity .
Properties
Molecular Formula |
C25H37N5O5 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32)/t16-,19+,20+/m1/s1 |
InChI Key |
FHYIXLQAMONDNN-UXPWSPDFSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
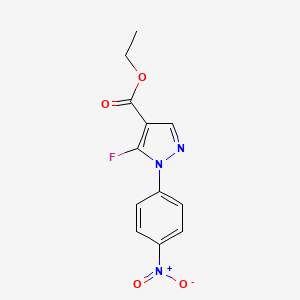
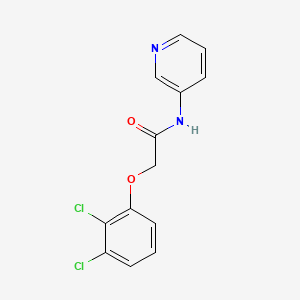
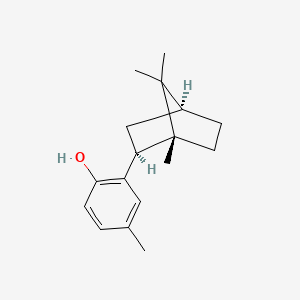

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)


